An In-depth Technical Guide to Boc-D-Gln-ONp: A Key Reagent in Peptide Synthesis
An In-depth Technical Guide to Boc-D-Gln-ONp: A Key Reagent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Activated Amino Acids in Peptide Synthesis
In the intricate field of peptide and protein chemistry, the precise assembly of amino acid sequences is paramount to achieving desired biological activity and therapeutic efficacy. The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on a meticulously controlled sequence of protection, activation, coupling, and deprotection steps. Within this framework, the choice of protecting groups and activation strategies profoundly influences the efficiency, purity, and overall success of the synthesis. This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-D-glutamine p-nitrophenyl ester (Boc-D-Gln-ONp), a critical reagent for the introduction of D-glutamine residues into peptide chains. We will delve into its chemical structure, properties, the rationale for its use, and detailed protocols for its application, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Core Concepts: Understanding the Components of Boc-D-Gln-ONp
The functionality of Boc-D-Gln-ONp is best understood by dissecting its three key components: the D-glutamine core, the Boc protecting group, and the p-nitrophenyl (ONp) ester activating group.
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D-Glutamine: The incorporation of non-proteinogenic amino acids, such as D-glutamine, is a common strategy in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life and improving bioavailability.
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Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is a cornerstone of one of the two primary strategies in SPPS.[1] It masks the α-amino group of the amino acid, preventing unwanted side reactions during the coupling of the carboxyl group to the growing peptide chain.[2] The key advantage of the Boc group is its lability under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without affecting the peptide-resin linkage or acid-sensitive side-chain protecting groups.[1]
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p-Nitrophenyl (ONp) Ester: The p-nitrophenyl ester is a type of "active ester" used to facilitate the formation of the peptide bond. The electron-withdrawing nature of the nitro group makes the p-nitrophenolate anion a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the free amino group of the growing peptide chain.[3] This method of activation is well-established and offers a balance of reactivity and stability, allowing for efficient coupling reactions.[4]
Chemical Structure and Properties of Boc-D-Gln-ONp
The unique arrangement of its functional groups dictates the chemical behavior and utility of Boc-D-Gln-ONp in peptide synthesis.
Chemical Structure
Caption: 2D structure of Boc-D-Gln-ONp.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃O₇ | [2][5][6] |
| Molecular Weight | 367.35 g/mol | [2][5][6] |
| Appearance | White to off-white solid/powder | [4][7] |
| CAS Number | 15387-45-8 (for L-isomer) | [2][5][6] |
| Solubility | Soluble in DMSO and Methanol (with sonication) | [4] |
| Storage | 2-8°C, protect from moisture | [4][7] |
Note: The molecular formula and weight are the same for both L- and D-isomers. The CAS number for the D-isomer may differ from the L-isomer.
Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Gln-ONp is typically synthesized from its precursor, Boc-D-Gln-OH, through an esterification reaction with p-nitrophenol, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
General Workflow for Incorporating Boc-D-Gln-ONp in Boc-SPPS
The following diagram illustrates the key steps in a typical Boc-SPPS cycle for the incorporation of a D-glutamine residue using Boc-D-Gln-ONp.
Caption: A simplified workflow for the incorporation of Boc-D-Gln-ONp in Boc-SPPS.
Detailed Experimental Protocol: Coupling of Boc-D-Gln-ONp
This protocol provides a generalized procedure for the coupling of Boc-D-Gln-ONp to a resin-bound peptide with a free N-terminus. The quantities should be adjusted based on the scale of the synthesis and the substitution level of the resin.
Materials:
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Peptide-resin with a free N-terminus
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Boc-D-Gln-ONp
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Diisopropylethylamine (DIEA)
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Trifluoroacetic acid (TFA)
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Ninhydrin test kit
Procedure:
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Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 1 min).
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Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[3]
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Washing: Wash the resin thoroughly with DCM (3 x 1 min) and then with DMF (3 x 1 min) to remove residual TFA.
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Neutralization: Neutralize the resin-bound peptide TFA salt by treating it with a 10% solution of DIEA in DMF for 2 x 2 minutes.[8]
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Washing: Wash the resin with DMF (5 x 1 min) to remove excess DIEA.
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Coupling:
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Dissolve 3 equivalents of Boc-D-Gln-ONp in DMF.
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Add the solution to the neutralized peptide-resin.
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Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by the ninhydrin test.[9] A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates the completion of the coupling.
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-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove unreacted reagents and the p-nitrophenol byproduct.
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Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Causality and Self-Validation:
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Excess Reagents: The use of excess Boc-D-Gln-ONp helps to drive the coupling reaction to completion, ensuring a high yield of the desired peptide.
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Ninhydrin Test: The ninhydrin (Kaiser) test is a critical in-process control that provides a qualitative assessment of the presence of free primary amines.[9] A positive result (blue/purple beads) indicates incomplete coupling, necessitating a second coupling step to avoid deletion sequences in the final peptide product. This serves as a self-validating mechanism within the protocol.
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Thorough Washing: The washing steps are crucial for removing residual reagents and byproducts that could interfere with subsequent steps or contaminate the final product.
Conclusion
Boc-D-Gln-ONp is a valuable and effective reagent for the incorporation of D-glutamine into synthetic peptides. Its design, which combines the acid-labile Boc protecting group with the reactive p-nitrophenyl ester, allows for efficient and controlled peptide bond formation within the Boc-SPPS framework. A thorough understanding of its chemical properties and the rationale behind its application, as outlined in this guide, empowers researchers to optimize their peptide synthesis strategies, leading to higher purity and yield of their target molecules. The careful execution of the described protocols, including in-process monitoring, is essential for achieving successful and reproducible results in the synthesis of complex and therapeutically relevant peptides.
References
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Siddhi Vinayaka Spechem Private Limited. (n.d.). Boc Protected Amino Acids - Boc-L-Glutamine, CAS No.:13726-85-7 Manufacturer from Bengaluru. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-Gln-ONp [15387-45-8]. Retrieved from [Link]
- Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, 18(1), 18.1.1-18.1.28.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
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ChemBK. (2024, April 9). 4-nitrophenyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate. Retrieved from [Link]
- CN101654473A. (2010). Synthesis method of amino-protecting glycine dipeptidase derivant.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724760, (2R)-2-(((tert-butoxy)carbonyl)amino)-4-carbamoylbutanoic acid. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis.
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Gln(Trt)-OH [210750-95-1]. Retrieved from [Link]
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